N-butyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of triazatricyclo compounds. This compound features a unique arrangement of functional groups that contribute to its potential biological and chemical properties. Its structure includes an imino group, a methoxyethyl group, and a carboxamide, making it of interest in various fields of scientific research.
This compound can be classified under several categories:
The synthesis of N-butyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves several steps that may include cyclization reactions and functional group modifications.
One common synthetic route involves:
The molecular structure of N-butyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be represented using various structural formulas including SMILES and InChI formats:
CCCCN1C(=O)N=C(N(C)C)C(=O)C2=C(C=CC=N1)C=CN=C2
N-butyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo has been shown to participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for N-butyl-6-imino involves interactions at the molecular level that may influence biological pathways or chemical reactivity:
The physical properties of N-butyl-6-imino include:
Chemical properties include:
Relevant data from experimental studies should be consulted for precise values regarding melting point and boiling point.
N-butyl-6-imino has potential applications in various scientific fields:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7